molecular formula C7H9ClN2O3S2 B2522259 4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride CAS No. 1291490-19-1

4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B2522259
CAS No.: 1291490-19-1
M. Wt: 268.73
InChI Key: YMVUJYBFHHOJHS-UHFFFAOYSA-N
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Description

4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride (CAS: 1291490-19-1) is a specialized sulfonyl chloride derivative that serves as a versatile building block in organic synthesis and medicinal chemistry . Its molecular formula is C 7 H 9 ClN 2 O 3 S 2 and it has a molecular weight of 268.74 g/mol . The compound's structure integrates a thiazole heterocycle, known for its potential bioactivity, with a highly reactive sulfonyl chloride group and a propanamido substituent . This configuration makes it a valuable intermediate for constructing diverse molecular architectures, particularly in the development of novel sulfonamide-based compounds . The reactive sulfonyl chloride moiety enables efficient derivatization through reactions with nucleophiles, facilitating the synthesis of targeted molecules for pharmaceutical research . In research applications, this compound is particularly useful for creating sulfonamides, which are a prominent class in medicinal chemistry due to their antimicrobial and anti-inflammatory properties . It is also employed in peptide coupling reactions, where it acts as an activating agent for amide bond formation . Researchers value this compound for its role in exploring new therapeutic agents and its contribution to advancing synthetic methodologies. This product is intended for research purposes in laboratory settings only. It is not classified or approved for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions, as sulfonyl chlorides can be moisture-sensitive and may cause severe skin burns and eye damage .

Properties

IUPAC Name

4-methyl-2-(propanoylamino)-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3S2/c1-3-5(11)10-7-9-4(2)6(14-7)15(8,12)13/h3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVUJYBFHHOJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291490-19-1
Record name 4-methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 4-methyl-2-propanamido-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The thiazole ring provides additional stability and reactivity, allowing the compound to participate in various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of thiazole sulfonyl chlorides are heavily influenced by substituents on the thiazole core. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications Reference
4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride C₇H₉ClN₂O₃S₂ 4-Me, 2-propanamido, 5-SO₂Cl 268.74 Precursor for antitumor sulfonamides
2-Acetamido-1,3-thiazole-5-sulfonyl chloride C₅H₅ClN₂O₃S₂ 2-acetamido, 5-SO₂Cl 228.69 Drug impurity reference standard
4-Methyl-1,3-thiazole-5-sulfonyl chloride C₄H₄ClNO₂S₂ 4-Me, 5-SO₂Cl 197.66 Small-molecule synthesis
2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride C₁₅H₁₀ClNO₂S₂ 2-Ph, 4-Ph, 5-SO₂Cl 335.82 High-molecular-weight intermediates
4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride C₁₀H₈ClNO₂S₂ 4-Me, 2-Ph, 5-SO₂Cl 273.76 Specialty chemical synthesis

Physicochemical Properties

  • Reactivity : The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution. Bulky substituents (e.g., phenyl) slow reaction kinetics but improve crystallinity .
  • Thermal Stability : 4-Methyl-1,3-thiazole-5-sulfonyl chloride has a melting point of 34–36°C, while phenyl-substituted analogues melt at 76–78°C, indicating enhanced stability with aromatic groups .

Biological Activity

4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride (CAS No. 1291490-19-1) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure incorporates a thiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Sulfonyl Chloride Group : Imparts reactivity and potential for further chemical modifications.
PropertyValue
Molecular FormulaC7H10ClN2O2S
Molecular Weight218.68 g/mol
CAS Number1291490-19-1
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl chloride moiety allows for the formation of covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function.
  • Antimicrobial Activity : Thiazole derivatives have been documented to exhibit antimicrobial properties, likely due to their ability to disrupt microbial cellular processes.
  • Antitumor Activity : Preliminary studies suggest that compounds with thiazole rings can interfere with cancer cell proliferation.

Biological Activity Studies

Research has demonstrated various biological activities associated with thiazole derivatives similar to this compound.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of thiazole derivatives, where compounds showed significant activity in animal models. For instance:

  • Compound A : Exhibited a median effective dose (ED50) of less than 20 mg/kg in seizure models.

Antitumor Activity

Another investigation into thiazoles indicated promising antitumor effects:

  • Compound B : Displayed an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity.

Case Studies

  • Case Study on Antimicrobial Properties :
    • Researchers evaluated the antimicrobial efficacy of various thiazole derivatives against resistant bacterial strains. The study found that certain substitutions on the thiazole ring enhanced antibacterial activity significantly.
  • Case Study on Antitumor Mechanism :
    • A recent study focused on the interaction of thiazole compounds with specific cancer cell lines, revealing that structural modifications could improve selectivity and potency against tumor cells.

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride, and how are reaction conditions optimized?

The synthesis involves cyclization of intermediates (e.g., ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate) using Lawesson’s reagent, followed by oxidative chlorination with SOCl₂. Optimization includes reflux conditions (60–80°C), solvent selection (dichloromethane or THF), and stoichiometric control (1:1.2 molar ratio of thiol precursor to chlorinating agent), achieving yields >70% .

Q. How should researchers handle the compound’s sulfonyl chloride group to prevent decomposition during storage?

Store under inert gas (argon) at -20°C in amber vials with desiccants (silica gel). Pre-purify via flash chromatography (ethyl acetate/hexane, 3:7) to remove hydrolytic byproducts. Stability testing via TLC is recommended every 3 months .

Q. What analytical techniques are essential for confirming the compound’s structure?

Use ¹H/¹³C NMR (DMSO-d₆) to verify proton environments (e.g., methyl singlet at δ 2.35 ppm), FT-IR for sulfonyl chloride stretches (~1370 cm⁻¹), and HRMS (ESI+) for molecular ion validation ([M+H]⁺ = 269.12). X-ray crystallography with SHELX refinement resolves stereochemical ambiguities .

Q. What preliminary biological screening approaches are recommended?

Conduct enzyme inhibition assays (e.g., kinase panels at 10–100 μM) and MTT cytotoxicity testing on cancer cell lines (e.g., NCI-60 panel) with 72-hour exposure. IC₅₀ values <50 μM warrant further SAR studies .

Advanced Research Questions

Q. How can conflicting reactivity data between batch syntheses be systematically resolved?

Perform kinetic studies using HPLC to monitor intermediate formation rates. Compare activation parameters (ΔH‡, ΔS‡) across batches and apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature gradients) .

Q. What strategies enhance solubility for in vivo studies without compromising bioactivity?

Design pro-drug derivatives via sulfonamide formation with PEG-linked amines (e.g., R-NH₂ where R = PEG₃). Nanoemulsions (lecithin/tween-80) increase aqueous solubility to >5 mg/mL while maintaining >80% target binding .

Q. How do crystallographic data from SHELX refinements inform SAR studies?

Electron density maps reveal bond angles (C4-S1-O1 = 109.5°) and non-covalent interactions (π-stacking of thiazole rings with aromatic residues). These guide substituent placement (e.g., methyl at C4 improves hydrophobic packing) .

Q. What mechanistic insights can ³⁵S radiolabeling provide about metabolic pathways?

Radiolabeled tracking in hepatocytes identifies Phase II metabolism via glutathione conjugation. LC-MS/MS quantifies sulfonic acid metabolites (retention time = 8.2 min), showing CYP450-independent clearance .

Q. How to address discrepancies in antitumor activity across cell lines?

Perform RNA-seq on responsive (e.g., MCF-7) vs. resistant (e.g., A549) lines to identify biomarkers (e.g., EGFR overexpression). Validate with siRNA knockdown models .

Q. What computational methods predict regioselectivity in nucleophilic substitutions?

Density Functional Theory (DFT) at B3LYP/6-311+G** level calculates Fukui indices, showing C5 sulfonyl group (f⁻ = 0.152) as the primary electrophilic site. Molecular dynamics simulations predict solvent-accessible surface areas .

Structural Analog Comparison

Compound NameKey FeaturesBioactivity Insights
2-Acetamido-4-methylthiazole-5-sulfonyl chlorideAcetamido group, methyl at C4Higher solubility (LogP = 1.2)
2-(Difluoromethyl)-1,3-thiazole-5-sulfonyl chlorideDifluoromethyl substituentEnhanced lipophilicity (LogP = 2.8)
1,3-Thiazole-5-sulfonamideLacks amide functionalityAntibacterial focus (MIC = 8 μg/mL)

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